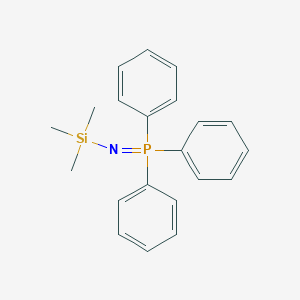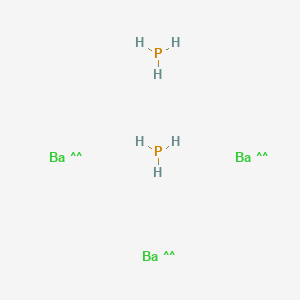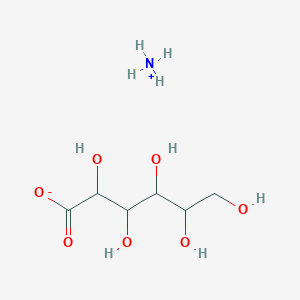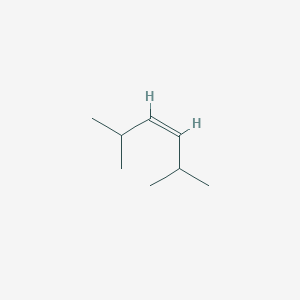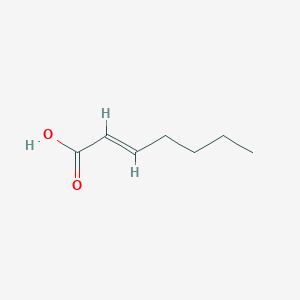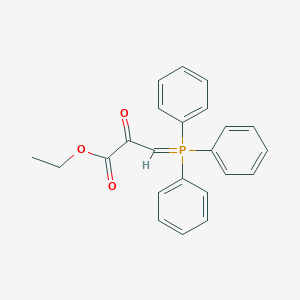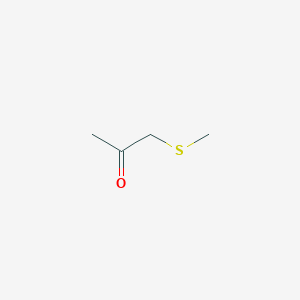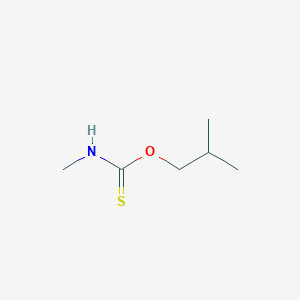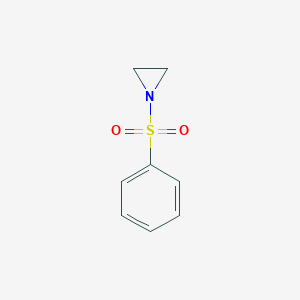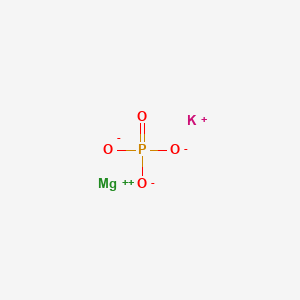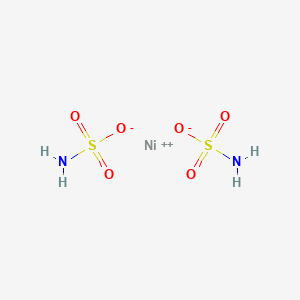
Bismuth potassium oxide (BiKO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth potassium oxide (BiKO3) is a compound that has recently gained attention in the scientific community due to its unique properties and potential applications. BiKO3 is a white crystalline powder that is insoluble in water and has a molecular weight of 359.24 g/mol. This compound has been studied extensively for its potential use in various fields, including medicine, electronics, and environmental science.
Wirkmechanismus
The mechanism of action of Bismuth potassium oxide (BiKO3) is not fully understood. However, studies have shown that Bismuth potassium oxide (BiKO3) can interact with bacterial and fungal cell walls, leading to their destruction. Bismuth potassium oxide (BiKO3) has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways.
Biochemische Und Physiologische Effekte
Bismuth potassium oxide (BiKO3) has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that high doses of Bismuth potassium oxide (BiKO3) can cause gastrointestinal irritation and kidney damage in animals. Further studies are needed to determine the long-term effects of Bismuth potassium oxide (BiKO3) exposure in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bismuth potassium oxide (BiKO3) in lab experiments is its low toxicity and relative safety. Bismuth potassium oxide (BiKO3) is also relatively inexpensive and easy to synthesize. However, one limitation of using Bismuth potassium oxide (BiKO3) is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for Bismuth potassium oxide (BiKO3) research. One area of interest is the development of new antibiotics based on Bismuth potassium oxide (BiKO3). Another area of interest is the use of Bismuth potassium oxide (BiKO3) in electronic devices, such as capacitors and transistors. In addition, Bismuth potassium oxide (BiKO3) has potential applications in environmental science, such as the removal of heavy metals from wastewater. Further research is needed to fully understand the potential applications of Bismuth potassium oxide (BiKO3) in these fields.
Synthesemethoden
Bismuth potassium oxide (BiKO3) can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. One common method involves mixing bismuth nitrate, potassium hydroxide, and oxalic acid in water at a specific temperature and pH. The resulting mixture is then heated and dried to obtain Bismuth potassium oxide (BiKO3) powder.
Wissenschaftliche Forschungsanwendungen
Bismuth potassium oxide (BiKO3) has been extensively studied for its potential applications in various fields, including medicine, electronics, and environmental science. In medicine, Bismuth potassium oxide (BiKO3) has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In electronics, Bismuth potassium oxide (BiKO3) has been used as a dielectric material in capacitors due to its high dielectric constant and low loss tangent. In environmental science, Bismuth potassium oxide (BiKO3) has been studied for its potential use in removing heavy metals from wastewater.
Eigenschaften
CAS-Nummer |
12589-75-2 |
|---|---|
Produktname |
Bismuth potassium oxide (BiKO3) |
Molekularformel |
BiKO3-2 |
Molekulargewicht |
296.077 g/mol |
IUPAC-Name |
bismuth;potassium;oxygen(2-) |
InChI |
InChI=1S/Bi.K.3O/q+3;+1;3*-2 |
InChI-Schlüssel |
QMDJKUZBYOKBRS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
Synonyme |
Potassium bismuthate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
